molecular formula C9H9ClN2O B1435665 6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole CAS No. 1935370-54-9

6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole

Cat. No.: B1435665
CAS No.: 1935370-54-9
M. Wt: 196.63 g/mol
InChI Key: TZCPTCDTUOMOCB-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound with the molecular formula C9H9ClN2O. It is a derivative of benzimidazole, which is known for its wide range of biological activities and applications in medicinal chemistry .

Scientific Research Applications

6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole has several applications in scientific research:

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole, it is expected that “6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole” and its derivatives will continue to be a focus of research in the future .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival . Additionally, it impacts cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and downstream signaling pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the biosynthesis of nucleotides, leading to reduced availability of these essential molecules for cellular processes. Additionally, it can modulate the activity of enzymes involved in energy production, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 4-chloro-2-nitroaniline with methoxyacetaldehyde under acidic conditions, followed by reduction and cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-4-methoxy-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-5-11-7-3-6(10)4-8(13-2)9(7)12-5/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPTCDTUOMOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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